6-(3-Chloro-4-methylphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
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Description
6-(3-Chloro-4-methylphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C20H20ClN5O2 and its molecular weight is 397.86. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Purine Analogs and Imidazoles
One foundational aspect of research involving this compound is its role in the synthesis of purine analogs and related imidazoles. Studies have demonstrated methodologies for preparing various disubstituted imidazoles, which are crucial precursors for purine analogs, highlighting the compound's significance in synthetic organic chemistry (Alves, Proença, & Booth, 1994). Such synthetic routes are essential for developing new pharmaceuticals and exploring the biological activities of purine-based molecules.
Novel Spiro-Linked and Imidazoline Derivatives
Research has also explored the reaction of similar structural motifs with isothiocyanates, leading to novel spiro-linked 2-thioxoimidazolidine-oxindoles and imidazoline-2-thiones. These compounds, characterized by their unique structural features, have potential applications in medicinal chemistry, given their novel frameworks which could interact with various biological targets (Klásek, Lyčka, Mikšík, & Růžička, 2010).
Inhibitory Activity on Vascular Smooth Muscle Cell Proliferation
The compound's framework has been utilized in the design and synthesis of derivatives showing inhibitory activity on the proliferation of vascular smooth muscle cells, indicating its potential for developing treatments against diseases characterized by vascular proliferation (Ryu et al., 2008). This highlights the compound's relevance in cardiovascular research and drug development.
Anticancer and Antitumor Potential
Further investigations into related compounds have uncovered their cytotoxicity against cancer cell lines, suggesting the potential of such molecules in anticancer therapy. The synthesis of naphth[2,3-d]imidazole-4,9-diones and their derivatives demonstrates this potential, with some compounds showing high levels of activity and selectivity against solid tumors (Kuo et al., 1996). This indicates the broader implications of research on compounds like "6-(3-Chloro-4-methylphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione" in developing new cancer treatments.
properties
IUPAC Name |
6-(3-chloro-4-methylphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O2/c1-6-9-24-18(27)16-17(23(5)20(24)28)22-19-25(12(3)13(4)26(16)19)14-8-7-11(2)15(21)10-14/h6-8,10H,1,9H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBWWOHUFPKQRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CC=C)C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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